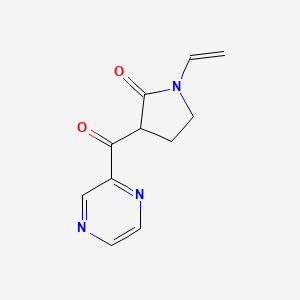
3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” is a light beige solid . It is used for the synthesis of Bortezomib from L-phenylalanine via dipeptidyl boronic acid ester intermediates .
Synthesis Analysis
Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings, have been synthesized using various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Molecular Structure Analysis
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .
Chemical Reactions Analysis
Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Physical and Chemical Properties Analysis
The compound “(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” has a melting point of 166-169℃ and a boiling point of 573.8±50.0 °C . It has a molecular weight of 271.27 g/mol .
Applications De Recherche Scientifique
Synthesis and Catalysis
3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one serves as a versatile compound in organic synthesis, particularly in the synthesis of substituted 1-pyrrolines, showcasing its utility as a 3-aminopropyl carbanion equivalent. This application is crucial for constructing complex heterocyclic structures, as demonstrated in the efficient synthesis of 2-Phenyl-1-Pyrroline, highlighting its role in facilitating acylation, annulation, and cyclization reactions (Sorgi et al., 2003). Additionally, its involvement in the anodic N-N bond formation to access Pyrazolidin-3,5-diones, important motifs in heterocyclic chemistry with pharmaceutical applications, illustrates an alternative, sustainable synthetic approach using dianilides as precursors (Gieshoff et al., 2016).
Polymer Chemistry
In polymer chemistry, its related compound, poly(vinylpyrrolidonium) hydrogen sulfate, has been employed as a heterogeneous and reusable catalyst in the synthesis of 4H-pyran derivatives, showcasing operational simplicity, mild conditions, and the reusability of the catalyst. This method emphasizes the compound's role in promoting efficient multi-component reactions, leading to high yields of the products and contributing to the development of sustainable and environmentally friendly catalytic processes (Shirini et al., 2015).
Heterocyclic Chemistry
The utility of this compound extends to the synthesis of heterocyclic compounds, as illustrated by the preparation of ferrocenyl pyrazoles. This synthesis approach underscores the compound's ability to participate in reactions yielding heterocycles with potential applications in medicinal chemistry and materials science. Such methodologies afford 1-alkyl/aryl-5-ferrocenylpyrazoles and 1-alkyl/aryl-3-ferrocenylpyrazoles, demonstrating the compound's versatility in organic synthesis and its contribution to the development of new materials (Zora et al., 2008).
Biomedical Applications
Poly(N-vinylpyrrolidinone) (PNVP) hydrogels, closely related to this compound, have been explored for their biocompatibility with skin cells. These studies focus on the potential of PNVP hydrogels to support cell growth, examining their interactions in both direct and indirect contact with cells. Despite challenges in using these hydrogels as substrates for cell culture, their biocompatibility and stimulatory effects on fibroblasts highlight the biomedical significance of this compound and its derivatives. Such research paves the way for future developments in tissue engineering and regenerative medicine, where the material's properties can be harnessed to support tissue growth and repair (Smith et al., 2006).
Mécanisme D'action
Target of Action
Compounds with similar pyrazine-2-carbonyl structures have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
Related compounds have been shown to inhibit the growth ofMycobacterium tuberculosis
Biochemical Pathways
Related compounds have been shown to interfere with the life cycle ofMycobacterium tuberculosis, suggesting that this compound may also affect similar pathways .
Result of Action
Related compounds have been shown to exhibit anti-tubercular activity, suggesting that this compound may have similar effects .
Propriétés
IUPAC Name |
1-ethenyl-3-(pyrazine-2-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-6-3-8(11(14)16)10(15)9-7-12-4-5-13-9/h2,4-5,7-8H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIVZVSOIJYRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCC(C1=O)C(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2998605.png)
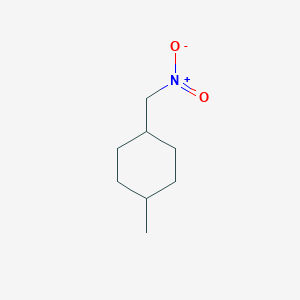
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2998608.png)
![2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-propanoic Acid](/img/no-structure.png)


![1-ethyl-5-phenyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2998614.png)
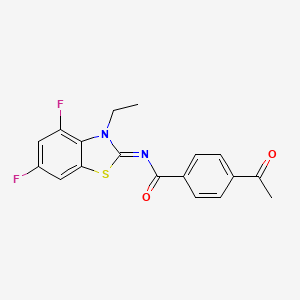
![1-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2998618.png)
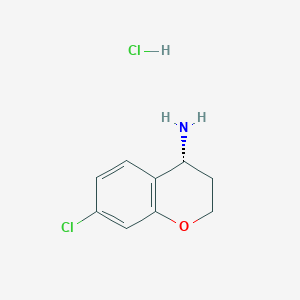
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2998622.png)

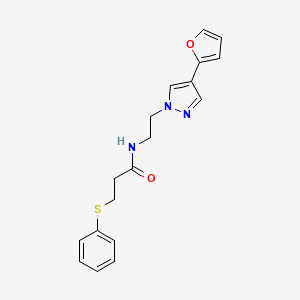
![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2998626.png)
